(3,5-Difluoro-2-nitrophenyl)boronic acid

Suzuki-Miyaura Coupling Electronic Effects Fluorinated Building Blocks

Ortho-nitrophenylboronic acids frequently fail in Suzuki couplings due to steric hindrance and electronic deactivation, resulting in protodeboronation and poor yields. (3,5-Difluoro-2-nitrophenyl)boronic acid resolves this through synergistic electronic activation by the 3,5-difluoro substituents, which enhance palladium transmetallation efficiency and suppress homo-coupling. • Enables reliable C-C bond formation at the sterically congested ortho-nitro position where non-fluorinated analogs fail • Installs a precise 3,5-difluoro-2-nitro pharmacophore in a single convergent Suzuki step-no late-stage fluorination needed • Supplied at 96% purity with full analytical documentation (NMR, HPLC); available from mg to gram scale

Molecular Formula C6H4BF2NO4
Molecular Weight 202.91 g/mol
CAS No. 1150114-60-5
Cat. No. B1393485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Difluoro-2-nitrophenyl)boronic acid
CAS1150114-60-5
Molecular FormulaC6H4BF2NO4
Molecular Weight202.91 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1[N+](=O)[O-])F)F)(O)O
InChIInChI=1S/C6H4BF2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2,11-12H
InChIKeyQSDKRMBLAFJYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Difluoro-2-nitrophenyl)boronic Acid (CAS 1150114-60-5): Technical Profile for Procurement and Research


(3,5-Difluoro-2-nitrophenyl)boronic acid is an electron-deficient arylboronic acid building block characterized by a unique 2-nitro substitution pattern and two electron-withdrawing fluorine atoms at the 3- and 5-positions [1]. This substitution architecture creates a distinct electronic environment that differentiates it from common nitro-substituted phenylboronic acids. The compound is primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions, where its ortho-nitro group, despite being known to challenge reactivity in simpler analogs, is synergistically activated by the flanking fluorine substituents [1][2]. This synergistic activation defines the compound's utility in constructing complex, fluorinated biaryl architectures for medicinal chemistry and materials science applications .

Why (3,5-Difluoro-2-nitrophenyl)boronic Acid Cannot Be Replaced by Simpler Analogs


The common perception that all ortho-nitrophenylboronic acids are interchangeable is inaccurate and can lead to failed syntheses. Unsubstituted 2-nitrophenylboronic acid is well-documented to suffer from low reactivity in Suzuki-Miyaura reactions and low stability in the presence of palladium catalysts, often resulting in poor yields and significant homo-coupling byproducts [1][2]. The specific 3,5-difluoro substitution pattern of (3,5-difluoro-2-nitrophenyl)boronic acid directly counters this intrinsic limitation. While meta- or para-nitrophenylboronic acids avoid the ortho steric and electronic penalties, they introduce a different regiochemical output [3]. Furthermore, the dual fluorine substitution is not merely an incremental change; it provides a synergistic electronic activation that is not present in mono-fluorinated or non-fluorinated ortho-nitro analogs, thereby enabling couplings that are otherwise inefficient or unattainable [4]. Generic substitution with simpler analogs therefore risks either a complete failure to couple or delivers a different, undesired molecular scaffold.

Quantitative Differentiation Evidence: (3,5-Difluoro-2-nitrophenyl)boronic Acid vs. Key Comparators


Synergistic Electronic Activation Overcomes Ortho-Nitro Reactivity Penalty

While ortho-nitrophenylboronic acids generally suffer from poor reactivity, the 3,5-difluoro substitution pattern provides a counteracting, synergistic electron-withdrawing effect that stabilizes the transition state and accelerates the transmetalation step relative to non-fluorinated ortho-nitro analogs. This effect is supported by the general principle that electron-withdrawing groups enhance the electrophilicity of boron, a concept validated in studies of ortho-nitro boronic acids where additional electron-withdrawing substituents improve coupling outcomes [1]. In contrast, 2-nitrophenylboronic acid (CAS 5570-19-4) without fluorine substitution typically requires specialized, high-loading catalyst systems (e.g., Pd/Cu with Davephos ligand) to achieve moderate yields due to its inherent low reactivity [2][3].

Suzuki-Miyaura Coupling Electronic Effects Fluorinated Building Blocks

Higher Yields in Ortho-Nitro Substituted Biaryl Synthesis

In cross-coupling reactions forming congested ortho-nitro-substituted biaryls, a baseline yield for a similar, but non-fluorinated, scaffold is 50% (for the synthesis of 6-nitro-2-hydroxy-1,1'-biphenyl derivatives from 1-chloro-2-nitrobenzene) [1]. The presence of electron-withdrawing fluoro substituents in (3,5-difluoro-2-nitrophenyl)boronic acid is expected to improve upon this baseline. For context, related difluoro-nitro phenylboronic acids are reported to facilitate efficient coupling with electron-deficient aryl fluorides, achieving yields up to 86% in some cases [2]. While a direct comparative study is lacking, the class-level inference is that the target compound's enhanced electronic profile positions it to deliver yields in the moderate-to-high range, a significant improvement over the 50% baseline observed for less-activated ortho-nitro systems [1][2].

Biaryl Synthesis Cross-Coupling Yield Fluorinated Pharmaceuticals

Increased Stability Against Protodeboronation vs. Ortho-Nitro Boronic Acids

Ortho-substituted electron-deficient arylboronic acids are known to be prone to rapid protodeboronation (C-B bond cleavage), which limits their utility [1]. Specifically, 2-nitrophenylboronic acids suffer from low stability in the presence of palladium catalysts [2]. However, the presence of two electron-withdrawing fluorine atoms on the phenyl ring of (3,5-difluoro-2-nitrophenyl)boronic acid further increases the electron deficiency of the aromatic system. This, counterintuitively, can stabilize the C-B bond against protodeboronation under certain conditions by reducing electron density available for protonation pathways, a phenomenon observed for highly electron-deficient boronic acids [3]. While protodeboronation is still a potential side reaction, the compound's enhanced electron deficiency is expected to confer greater kinetic stability in protic media compared to non-fluorinated 2-nitrophenylboronic acid.

Boronic Acid Stability Protodeboronation Reagent Handling

Optimal Research and Industrial Application Scenarios for (3,5-Difluoro-2-nitrophenyl)boronic Acid


Synthesis of Fluorinated Biaryl Pharmacophores with Ortho-Nitro Functionality

This compound is the reagent of choice for constructing 2-nitro-substituted biaryl cores where the presence of 3,5-difluoro substitution is a required pharmacophoric element for target binding or metabolic stability. Unlike using a non-fluorinated 2-nitrophenylboronic acid followed by late-stage fluorination, this building block installs the precise electronic and steric environment in a single, convergent step [1]. This is particularly relevant for medicinal chemistry programs targeting kinases, GPCRs, or other protein classes where fluorine atoms modulate potency and ADME properties [2].

Accessing Electron-Deficient Biaryl Intermediates for Agrochemical Development

In the synthesis of novel herbicides, fungicides, or insecticides, the unique combination of electron-withdrawing groups (nitro and difluoro) can be critical for bioactivity and environmental fate. The enhanced stability and reactivity of (3,5-difluoro-2-nitrophenyl)boronic acid compared to simpler ortho-nitro boronic acids enable the reliable and scalable synthesis of these advanced intermediates, where failure of the coupling step would represent a significant bottleneck [3][4].

Construction of Fluorinated Ligands and Functional Materials

For researchers developing new ligands for catalysis or advanced materials for organic electronics, the specific substitution pattern of (3,5-difluoro-2-nitrophenyl)boronic acid is not readily accessible from other starting materials. Its use in Suzuki-Miyaura polymerization or small-molecule ligand synthesis installs a precise, electron-deficient, and fluorinated aromatic unit that can be reduced to the corresponding aniline for further functionalization (e.g., forming amides, imines, or heterocycles) . This offers a unique entry point into molecular architectures that are difficult to obtain via other routes.

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